1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid
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Overview
Description
1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H10N2O2 It is a derivative of quinoxaline, featuring a tetrahydro structure that introduces additional hydrogen atoms into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of o-phenylenediamine with diethyl oxalate in the presence of a base can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes for higher yields and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid, while substitution reactions can produce various substituted tetrahydroquinoxaline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in biochemical assays or modulating receptor function in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid: This compound features an additional oxo group, which alters its chemical properties and reactivity.
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: Similar in structure but with a different nitrogen arrangement, affecting its biological activity.
Uniqueness
1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid is unique due to its specific tetrahydro structure, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8,10-11H,5H2,(H,12,13) |
InChI Key |
VRRWYUWUFBCTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C(=O)O |
Origin of Product |
United States |
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